4,5-dimethyloxolan-3-one
Description
4,5-Dimethyloxolan-3-one (CAS: 90238-77-0, molecular formula: C₆H₁₀O₂) is a cyclic ketone derivative of oxolane (tetrahydrofuran, THF) with methyl groups substituted at the 4- and 5-positions of the ring. Its structural isomerism with other dimethyl-substituted oxolan-3-ones (e.g., 2,5- and 5,5-dimethyl variants) makes comparative analysis critical for understanding structure-property relationships.
Properties
IUPAC Name |
4,5-dimethyloxolan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)8-3-6(4)7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIVDUBNFATCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423902 | |
| Record name | 4,5-dihydro-2-methyl-3(2H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90238-77-0 | |
| Record name | 4,5-dihydro-2-methyl-3(2H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dihydro-2-methyl-3(2H)-furanone can be synthesized through several methods. One common method involves the cyclization of 4-hydroxy-2-pentanone in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst promoting the formation of the furanone ring.
Industrial Production Methods
In industrial settings, 4,5-dimethyloxolan-3-one is often produced through the hydrogenation of 2-methyl-3-furanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the double bond in 2-methyl-3-furanone to a single bond, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2-methyl-3(2H)-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically occurs under acidic conditions and results in the formation of carboxylic acids or ketones.
Reduction: Reduction of 4,5-dimethyloxolan-3-one can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction reaction usually takes place under mild conditions and leads to the formation of alcohols.
Substitution: Substitution reactions involving this compound can occur with nucleophiles such as amines or thiols. These reactions often require the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Amines or thiol derivatives
Scientific Research Applications
4,5-Dihydro-2-methyl-3(2H)-furanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. Researchers investigate its effects on different biological systems to understand its potential therapeutic applications.
Medicine: 4,5-Dihydro-2-methyl-3(2H)-furanone is explored for its potential use in drug development. Its ability to interact with biological targets makes it a promising candidate for the design of new pharmaceuticals.
Industry: In the flavor and fragrance industry, this compound is used as a flavoring agent due to its pleasant odor. It is also employed in the production of perfumes and other scented products.
Mechanism of Action
The mechanism of action of 4,5-dimethyloxolan-3-one involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also exhibit antimicrobial activity by disrupting the cell membranes of microorganisms, leading to their death. The exact molecular targets and pathways involved in these actions are still under investigation, and further research is needed to fully elucidate the mechanisms.
Comparison with Similar Compounds
Structural Isomers of Dimethyloxolan-3-one
The position of methyl groups on the oxolane ring significantly influences physical properties, reactivity, and detection in analytical methods. Key isomers include:
Detection Challenges
The absence of 2,5-dimethyloxolan-3-one in combustion studies highlights the impact of analytical methods on compound identification. Gas chromatography (GC) column selectivity may fail to resolve structurally similar cyclic ketones, emphasizing the need for advanced techniques (e.g., HPLC-MS) for unambiguous characterization . Similar challenges may apply to this compound in complex mixtures.
Biological Activity
4,5-Dimethyloxolan-3-one, a cyclic compound, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological interactions, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its five-membered lactone ring with two methyl groups attached. Its molecular formula is and it is classified under the category of dioxolanes.
Synthesis
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving suitable precursors. Common synthetic routes involve the use of acid catalysts to facilitate the formation of the lactone from diols or similar compounds.
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial activity . Research suggests it interacts with various biological targets, potentially inhibiting microbial growth. For instance, studies have shown its efficacy against certain bacterial strains, although further investigation is necessary to establish specific mechanisms of action .
Anti-inflammatory Effects
There is emerging evidence that this compound may possess anti-inflammatory properties . In vitro assays have demonstrated that this compound can modulate inflammatory pathways, suggesting potential therapeutic applications in conditions characterized by excessive inflammation .
Cytotoxicity and Antiproliferative Activity
Research utilizing the MTT assay has evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent. Further studies are required to elucidate its selectivity and mechanism of action .
Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against several pathogens. The minimum inhibitory concentration (MIC) was determined for each strain tested. The results are summarized in Table 1.
| Pathogen | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
This study indicates that while the compound shows promise as an antimicrobial agent, it is less effective against fungal pathogens compared to bacterial strains.
Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving inflammatory models, treatment with this compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6. The data suggest a potential mechanism where the compound modulates immune responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
